molecular formula C12H15NO4 B2801884 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran CAS No. 18483-99-3

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

Cat. No.: B2801884
CAS No.: 18483-99-3
M. Wt: 237.255
InChI Key: RZXKNTZXSUCTFP-UHFFFAOYSA-N
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Description

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol It is a heterocyclic compound that features a tetrahydropyran ring substituted with a 4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 4-nitrobenzyl alcohol . The reaction typically involves the use of a catalyst such as pyridinium p-toluenesulfonate in dichloromethane at room temperature for about 1.5 hours . Other catalysts and conditions that have been reported include the use of titanium (IV) salophen trifluoromethanesulfonate, silica gel supported sodium hydrogen sulfate, and lithium borohydride in various solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions would depend on factors such as cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like lithium borohydride.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields 2-((4-aminobenzyl)oxy)tetrahydro-2H-pyran.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules
    • 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization at multiple sites, facilitating the construction of complex molecular architectures.
  • Synthesis of Antibacterial Agents
    • The compound has been utilized in the development of novel antibacterial agents. For instance, its derivatives have shown promising activity against resistant strains of bacteria, making it a valuable candidate in pharmaceutical research.
  • Role in Medicinal Chemistry
    • It is involved in the synthesis of compounds that target specific biological pathways. Research has indicated its potential use in developing inhibitors for enzymes related to diseases such as malaria and tuberculosis .

Case Study 1: Synthesis of Antibacterial Compounds

A study demonstrated the synthesis of aminoglycoside analogs using this compound as a key intermediate. These analogs exhibited enhanced antibacterial properties compared to their predecessors, highlighting the compound's utility in drug development .

Case Study 2: Organic Reaction Solvent

Research has explored the use of tetrahydropyran derivatives, including this compound, as solvents in organic reactions. The findings suggest that these compounds can improve reaction yields and selectivity, showcasing their versatility beyond just being intermediates .

Comparative Data Table

Application AreaDescriptionNotable Findings
Organic SynthesisIntermediate for complex moleculesFacilitates multi-site functionalization
Antibacterial ResearchDevelopment of new antibacterial agentsEnhanced activity against resistant strains
Medicinal ChemistrySynthesis of enzyme inhibitorsTargeted towards diseases like malaria
Organic Reaction SolventUtilized as a solvent for various organic reactionsImproved yields and selectivity

Mechanism of Action

The mechanism of action of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylbenzyl)oxy)tetrahydro-2H-pyran
  • 2-((4-Chlorobenzyl)oxy)tetrahydro-2H-pyran
  • 2-((4-Methoxybenzyl)oxy)tetrahydro-2H-pyran

Uniqueness

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various synthetic and biological applications.

Biological Activity

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure, featuring a nitrobenzyl group linked to a tetrahydro-pyran moiety, suggests various avenues for biological interaction and therapeutic application.

  • IUPAC Name : this compound
  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can enhance electron affinity, which may facilitate interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds can inhibit tumor growth by targeting specific pathways such as the TGF-β signaling pathway. For instance, related compounds have shown IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor effects .
  • Antimicrobial Properties : Some studies have indicated that compounds with similar structural features exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study focused on tetrahydropyran derivatives found that certain compounds could inhibit ALK5 (activin-like kinase 5), a receptor involved in cancer progression. The compound exhibited significant tumor growth inhibition in xenograft models without evident toxicity .
  • Synthesis and Characterization :
    • The synthesis of this compound involves several synthetic routes that allow for the introduction of various functional groups. These modifications can enhance its biological properties and specificity towards target enzymes .
  • Comparative Analysis :
    • A comparative study of similar compounds revealed that the presence of the nitro group significantly influences both the reactivity and biological efficacy of tetrahydropyran derivatives. This highlights the importance of structural modifications in optimizing pharmacological profiles .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (nM)Reference
This compoundAntitumor (ALK5 Inhibition)TBD
3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivativesAntitumor25
Other tetrahydropyran derivativesAntimicrobialTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran, and which reagents are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. A key approach involves reacting 3,4-dihydro-2H-pyran derivatives with nitrobenzyl alcohols under acidic catalysis. For example, para-toluenesulfonic acid (PTSA) in dichloromethane at controlled temperatures (−10 to 5°C) facilitates the formation of the tetrahydropyran ring while preserving the nitrobenzyl group . Critical reagents include anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and catalysts like PTSA. Yields exceeding 95% are achievable with optimized stoichiometry and inert atmospheres .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the tetrahydropyran ring structure and nitrobenzyl substitution pattern. Key diagnostic signals include the anomeric proton (δ 4.5–5.5 ppm, split due to coupling with adjacent oxygen) and aromatic protons from the nitrobenzyl group (δ 7.5–8.5 ppm) . Mass spectrometry (EI/CI) provides molecular ion peaks and fragmentation patterns, while IR spectroscopy confirms ether (C-O-C, ~1100 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitrobenzyl group’s electrophilic nature. Storage in amber glass vials under argon at −20°C is recommended. Degradation products, such as nitroso derivatives, can form under prolonged exposure to humidity, detectable via HPLC with UV monitoring at 254 nm .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselectivity is influenced by chiral catalysts and solvent polarity. Copper(II)–bisphosphine complexes (e.g., L3 ligands) promote stereochemical control during cyclization, favoring trans-diastereomers due to steric hindrance between the nitrobenzyl group and the tetrahydropyran oxygen . Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states. Chiral HPLC (e.g., Chiralpak® columns) is critical for resolving diastereomers and quantifying ee .

Q. What strategies resolve discrepancies in NMR data when synthesizing stereoisomers of this compound?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping anomeric protons) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and correlates ¹H-¹³C signals to distinguish stereoisomers .
  • Variable Temperature (VT-NMR) : Reduces signal broadening caused by conformational exchange in the tetrahydropyran ring .
  • Isotopic Labeling : Replacing hydrogen with deuterium at specific positions simplifies splitting patterns .

Q. How can reaction yields be optimized while minimizing by-products like ring-opened intermediates?

  • Methodological Answer : By-product formation is mitigated by:

  • Temperature Control : Maintaining sub-ambient temperatures (−10°C) during nitrobenzyl group introduction prevents retro-etherification .
  • Protecting Groups : Temporarily masking the tetrahydropyran oxygen with silyl ethers (e.g., TBSCl) improves regioselectivity .
  • Flow Chemistry : Continuous flow systems enhance mixing efficiency and reduce residence time, suppressing side reactions .

Q. Research Applications and Future Directions

Q. What potential biological activities warrant further investigation for this compound?

  • Methodological Answer : The nitrobenzyl group’s electron-withdrawing properties suggest utility as a photoaffinity label in proteomics or a nitric oxide (NO) donor precursor. In vitro assays (e.g., NO release under UV light) should quantify bioactivity. Molecular docking studies can predict interactions with enzymes like cytochrome P450 .

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during ring-opening reactions. Machine learning platforms (e.g., Pistachio or Reaxys databases) predict feasible synthetic routes and optimize reaction parameters .

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXKNTZXSUCTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-nitrobenzylalcohol (50 g, 0.326 mol) in ethyl acetate (EtOAc) (200 ml) were added 3,4-dihydropyran (35.7 ml, 0.392 mol) and CSA (camphor sulfonic acid) (379 mg, 1.63 mmol) under stirring at room temperature, and the mixture was stirred at room temperature for 1 hour. After the reaction completed, the reaction mixture was neutralized with saturated NaHCO3 solution and separated ethyl acetate layer was dried with MgSO4 and concentrated under reduced pressure. The residue was purified with silica gel column chromatography to give 4-(2-tetrahydro-pyranyloxymethyl)nitrobenzene (74.5 g, 96%) as syrup.
Quantity
50 g
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reactant
Reaction Step One
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35.7 mL
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reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
Name
Quantity
379 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5.9 g (38.7 mmol) of 4-nitrobenzyl alcohol, 17.6 ml(193.5 mmol) of 3,4-dihydro-2H-pyran and 500 mg (2.6 mmol) of p-toluene sulfonic acid monohydrate in 200 ml of dichloromethane was stirred at room temperature for 4 hours. The reaction mixture was evaporated and the residue purified by flash chromatography on silica gel, using 1:4 ethyl acetate/hexane as eluent. Product containing fractions were combined and evaporated to give 8.52 g (93%) of 2-(4-nitrobenzyloxy)-tetrahydropyran as a pale yellow oil.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

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